6-bromo-4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole
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Overview
Description
6-bromo-4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 1st position of the benzo[d][1,2,3]triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
6-bromo-4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
- 6-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole
- 6-bromo-4-ethoxy-1-methyl-1H-benzo[d][1,2,3]triazole
Uniqueness
6-bromo-4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of the methoxy group at the 4th position, which can influence its chemical reactivity and biological activity. The combination of the bromine atom and the methoxy group provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-bromo-4-methoxy-1-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-6-3-5(9)4-7(13-2)8(6)10-11-12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXYJSHRQLZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Br)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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